![molecular formula C21H25NO2S B14378680 7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid CAS No. 89901-50-8](/img/structure/B14378680.png)
7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid is a complex organic compound that features both thiophene and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by further reactions to introduce the pent-1-en-1-yl group and the hept-6-enoic acid chain . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hept-6-enoic acid chain can be reduced to single bonds.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the hept-6-enoic acid chain may produce heptanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid involves its interaction with specific molecular targets and pathways. The thiophene and pyridine moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: Known for its anti-inflammatory and antioxidant activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibits anti-fibrotic and anti-tumor activities.
Uniqueness
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid is unique due to its specific combination of thiophene and pyridine moieties, along with the pent-1-en-1-yl and hept-6-enoic acid chains. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
89901-50-8 |
|---|---|
Molekularformel |
C21H25NO2S |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
7-(5-pent-1-enylthiophen-2-yl)-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C21H25NO2S/c1-2-3-5-10-18-13-14-20(25-18)19(17-9-8-15-22-16-17)11-6-4-7-12-21(23)24/h5,8-11,13-16H,2-4,6-7,12H2,1H3,(H,23,24) |
InChI-Schlüssel |
QBXKOEBZOWBPLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC1=CC=C(S1)C(=CCCCCC(=O)O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)

![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
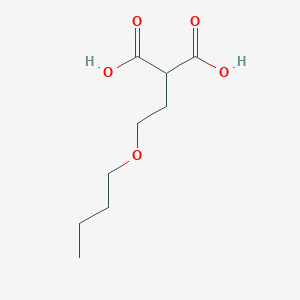

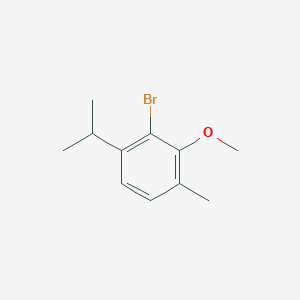

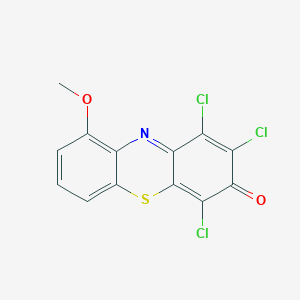
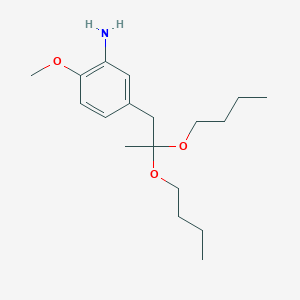
![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
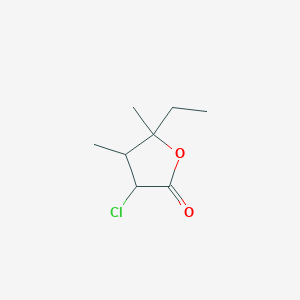
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
